

# Preclinical Radiotheranostic SB03178 Shows Promise in Targeting FAP-Expressing Tumors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SB03178   |           |
| Cat. No.:            | B12382268 | Get Quote |

For Immediate Release: As of the latest review, the novel radiotheranostic agent **SB03178** is in the preclinical stage of development, and no human clinical trial data is currently available. Therefore, a direct comparison with established clinical standards of care is not yet possible. The information presented herein is based on published preclinical studies.

**SB03178** is a first-of-its-kind agent built on a benzo[h]quinoline structure designed to target Fibroblast Activation Protein-α (FAP).[1] FAP is a cell-surface protein that is highly expressed on cancer-associated fibroblasts (CAFs), which are a major component of the tumor microenvironment in a wide range of cancers, including many carcinomas.[1] This makes FAP a compelling target for both cancer imaging and therapy.

The **SB03178** platform is a "theranostic," meaning it combines a therapeutic agent with a diagnostic one. It utilizes two different radioisotopes for these functions:

- [68Ga]Ga-**SB03178**: A Gallium-68 labeled version for diagnostic purposes using Positron Emission Tomography (PET) imaging.
- [177Lu]Lu-SB03178: A Lutetium-177 labeled version for targeted radionuclide therapy.[1]

#### **Preclinical Performance Data**

Preclinical evaluations were conducted using FAP-overexpressing HEK293T:hFAP tumor-bearing mice. The studies compared **SB03178** with another novel compound, SB04033, to



assess its performance. The key quantitative findings from these animal model studies are summarized below.

#### **In Vitro Binding Affinity**

The binding potency of the diagnostic agent was assessed by its ability to inhibit FAP.

| Compound                                             | FAP Inhibition (IC50) |
|------------------------------------------------------|-----------------------|
| natGa-SB03178                                        | 1.8 ± 0.3 nM          |
| natGa-SB04033                                        | 30.2 ± 11.2 nM        |
| Data sourced from in vitro FAP inhibition assays.[1] |                       |

#### In Vivo Tumor Uptake and Biodistribution

PET imaging and ex vivo biodistribution studies were performed to measure how well the diagnostic tracer accumulates in tumors versus other tissues.

Table 1: Tumor Uptake of [68Ga]Ga-**SB03178** in FAP-Expressing Xenograft Model (1-hour post-injection)



| Tissue                                                     | Uptake (%ID/g) |  |
|------------------------------------------------------------|----------------|--|
| Tumor                                                      | 4.8 ± 0.6      |  |
| Blood                                                      | $0.4 \pm 0.1$  |  |
| Heart                                                      | $0.3 \pm 0.1$  |  |
| Lungs                                                      | $0.5 \pm 0.1$  |  |
| Liver                                                      | $0.4 \pm 0.1$  |  |
| Spleen                                                     | $0.2 \pm 0.0$  |  |
| Pancreas                                                   | $0.3 \pm 0.1$  |  |
| Stomach                                                    | $0.2 \pm 0.0$  |  |
| Intestine                                                  | $0.4 \pm 0.1$  |  |
| Kidneys                                                    | 1.3 ± 0.3      |  |
| Muscle                                                     | $0.2 \pm 0.0$  |  |
| Bone                                                       | $0.3 \pm 0.1$  |  |
| %ID/g = percentage of injected dose per gram of tissue.[1] |                |  |

Table 2: Tumor-to-Background Ratios for [68Ga]Ga-SB03178 (1-hour post-injection)

| Ratio                                                   | Value      |  |
|---------------------------------------------------------|------------|--|
| Tumor-to-Blood                                          | 13.4 ± 3.8 |  |
| Tumor-to-Muscle                                         | 21.3 ± 2.9 |  |
| Tumor-to-Bone                                           | 15.6 ± 3.9 |  |
| Ratios calculated from ex vivo biodistribution data.[1] |            |  |

The therapeutic counterpart, [177Lu]Lu-**SB03178**, also demonstrated high and sustained uptake in tumors, leading to a high radiation absorbed dose in the tumor with a low estimated





whole-body dose in human dose extrapolation models.[1]

### **Experimental Protocols and Methodologies**

The preclinical evaluation of **SB03178** involved several key experimental stages to determine its efficacy and safety profile in a laboratory setting.

#### **FAP Inhibition Assay (In Vitro)**

To determine the binding affinity, a fluorescence-based assay was used to measure the half-maximal inhibitory concentration (IC50) of the non-radioactive Gallium-chelated compounds (natGa-SB03178 and natGa-SB04033) against recombinant human FAP protein.

### Radiosynthesis

**SB03178** was labeled with Gallium-68 and Lutetium-177 using established radiolabeling techniques to produce [68Ga]Ga-**SB03178** and [177Lu]Lu-**SB03178** with high radiochemical purity (≥90%).[1]

#### **Animal Models**

Studies were conducted in female athymic nude mice bearing subcutaneous HEK293T:hFAP tumor xenografts, which are engineered to overexpress human FAP.

#### **PET Imaging and Biodistribution (In Vivo)**

Mice were injected with [68Ga]Ga-**SB03178** via the tail vein. PET/CT scans were performed at 1-hour post-injection to visualize tracer distribution. Following imaging, animals were euthanized, and tissues were harvested, weighed, and counted using a gamma counter to quantify the tracer uptake in various organs, expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1]





Click to download full resolution via product page

Preclinical Experimental Workflow for **SB03178** Evaluation.

# Mechanism of Action: FAP-Targeted Radiotheranostics

The fundamental principle behind **SB03178** is its high specificity for the FAP protein expressed on cancer-associated fibroblasts.

- Targeting: When [68Ga]Ga-SB03178 or [177Lu]Lu-SB03178 is administered, the SB03178
  molecule acts as a vehicle, navigating through the bloodstream. Its chemical structure is
  designed to bind specifically to FAP on the surface of CAFs within the tumor stroma.
- Diagnosis ([68Ga]Ga-SB03178): The Gallium-68 isotope is a positron emitter. Once
  [68Ga]Ga-SB03178 accumulates at the tumor site by binding to FAP, the emitted positrons
  can be detected by a PET scanner, creating a detailed image that reveals the location and
  extent of FAP-expressing cancerous lesions.







• Therapy ([177Lu]Lu-**SB03178**): The Lutetium-177 isotope is a beta-particle emitter. When [177Lu]Lu-**SB03178** binds to FAP, it delivers a highly localized and cytotoxic dose of radiation directly to the tumor microenvironment, damaging the cancer-associated fibroblasts and nearby tumor cells, thereby inhibiting tumor growth.





Click to download full resolution via product page

Targeted Delivery and Action of [177Lu]Lu-SB03178.



The encouraging preliminary findings from these preclinical studies support the continued clinical development of the [68Ga]Ga-/[177Lu]Lu-**SB03178** theranostic pair for potential use in a wide variety of FAP-overexpressing cancers.[1] Researchers and drug development professionals will be monitoring for the initiation and results of first-in-human clinical trials to validate these preclinical outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Development, preclinical evaluation and preliminary dosimetry profiling of SB03178, a first-of-its-kind benzo[h]quinoline-based fibroblast activation protein-α-targeted radiotheranostic for cancer imaging and therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Radiotheranostic SB03178 Shows Promise in Targeting FAP-Expressing Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382268#clinical-trial-data-comparing-sb03178-to-standard-of-care]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com